molecular formula C21H20O5 B2646035 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858750-13-7

3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B2646035
CAS No.: 858750-13-7
M. Wt: 352.386
InChI Key: URRJQTBXKJVPNP-UHFFFAOYSA-N
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Description

3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid (CAS Number 858750-13-7) is a chemical compound with a molecular formula of C 21 H 20 O 5 and a molecular weight of 352.38 g/mol . This coumarin derivative is characterized by a benzyloxy substitution, a structural feature often associated with diverse biological activities in medicinal chemistry research. The compound's SMILES code is O=C(O)CCC(C1=O)=C(C)C2=C(O1)C=C(OCC3=CC=CC(C)=C3)C=C2 . As a specialized research chemical, this product is provided strictly For Research Use Only . It is not intended for use in humans, animals, or as a diagnostic agent, nor is it suitable for any form of in-vivo or therapeutic application.

Properties

IUPAC Name

3-[4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13-4-3-5-15(10-13)12-25-16-6-7-17-14(2)18(8-9-20(22)23)21(24)26-19(17)11-16/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRJQTBXKJVPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Methylbenzyl Group: The chromen-2-one intermediate is then subjected to alkylation with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate.

    Oxidation and Functional Group Transformation: The resulting intermediate undergoes oxidation to introduce the oxo group at the 2-position, followed by esterification or other functional group transformations to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: The aromatic ring and other positions on the molecule can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-(4-Methyl-7-((4-methylbenzyl)oxy)-2-oxo-2H-chromen-3-yl)propanoic acid (CAS: 858757-02-5)

  • Structural Difference : The benzyloxy group is substituted with a 4-methylbenzyl moiety instead of 3-methylbenzyl.
  • However, molecular weight (MW) and solubility remain similar due to identical molecular formulas (C${21}$H${20}$O$_5$) .

3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid (CAS: 858750-45-5)

  • Structural Difference : The benzyloxy group is replaced with an isoprenyl (2-methylprop-2-en-1-yl) ether .
  • Key Data :
    • Molecular formula: C${17}$H${18}$O$_5$
    • MW: 302.33
    • Purity: >95% .

Analogues with Modified Acid Chains

2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

  • Structural Difference: The propanoic acid chain is shortened to acetic acid.
  • Key Data :
    • Molecular formula: C${16}$H${16}$O$_5$
    • MW: 288.30 (estimated) .
  • Implications : Reduced chain length decreases hydrophilicity, which may impact solubility and membrane permeability.

Analogues with Substituent Variations on the Coumarin Core

2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

  • Structural Differences: 8-methyl and 4-propyl groups replace the 4-methyl and 3-methylbenzyloxy substituents. The propanoic acid is linked via an ether bond at position 7.
  • Key Data :
    • Molecular formula: C${16}$H${18}$O$_5$
    • MW: 290.32 .
  • Implications : The propyl group increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Differences Purity/Physical Data
3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid C${21}$H${20}$O$_5$ 352.38 (calc.) 3-methylbenzyloxy, propanoic acid N/A
3-(4-Methyl-7-((4-methylbenzyl)oxy)-2-oxo-2H-chromen-3-yl)propanoic acid C${21}$H${20}$O$_5$ 352.38 (calc.) 4-methylbenzyloxy isomer Safety data available
3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid C${17}$H${18}$O$_5$ 302.33 Isoprenyl ether >95% purity
2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid C${16}$H${16}$O$_5$ 288.30 (calc.) Acetic acid chain Discontinued product
2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid C${16}$H${18}$O$_5$ 290.32 8-methyl, 4-propyl, ether-linked acid 95% purity

Research Findings and Implications

  • Substituent Position Matters : Isomerism in benzyloxy groups (e.g., 3-methyl vs. 4-methyl) can influence steric interactions and electronic effects, altering receptor binding or crystallization behavior .
  • Acid Chain Length : Shorter chains (e.g., acetic acid) decrease hydrophilicity, which may limit solubility but enhance passive diffusion across membranes .

Biological Activity

3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This compound features a chromene core with a propanoate group and a methoxybenzyl moiety, which contribute to its unique chemical properties and potential therapeutic applications. Research has shown that chromene derivatives can interact with various biological targets, leading to significant pharmacological effects.

The molecular formula of this compound is C16H18O5C_{16}H_{18}O_5, with a molecular weight of approximately 302.31 g/mol. The structural features include:

FeatureDescription
Chromene CoreContains a fused benzopyran structure
Propanoate GroupEnhances solubility and bioactivity
Methoxybenzyl MoietyIncreases lipophilicity and receptor binding

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating various cellular processes. Key mechanisms include:

  • Enzyme Modulation : The compound may inhibit or enhance the activity of specific enzymes involved in metabolic pathways, influencing processes such as inflammation and apoptosis.
  • Receptor Interaction : It can bind to cellular receptors, affecting signal transduction pathways that regulate cell proliferation and survival.
  • Gene Expression : The compound may alter the expression of genes involved in critical biological functions, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases.

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property suggests its potential use in treating inflammatory conditions.

Anticancer Potential

Preliminary investigations indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

  • In Vitro Studies : Laboratory experiments using cell lines have shown that the compound effectively reduces cell viability in cancerous cells while sparing normal cells, indicating selective cytotoxicity.
  • Animal Models : In vivo studies have demonstrated that administration of this compound significantly reduces tumor size in xenograft models, supporting its potential as an anticancer agent.

Q & A

Basic: What are the recommended synthetic routes for 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The compound’s synthesis can be adapted from multicomponent protocols for chromenyl propanoates. For example, a general procedure involves condensing 3-hydroxy-4H-chromen-4-one derivatives with propanoic acid precursors under acidic or basic catalysis. describes a method for methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates using a one-pot, three-component reaction (aldehyde, Meldrum’s acid, and 3-hydroxycoumarin). Optimization may involve:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) or organocatalysts improve yield.
  • Temperature Control: Reactions typically proceed at 80–100°C for 6–12 hours .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .

Basic: How is the crystal structure of this compound resolved, and what software tools are validated for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: SHELXT (in SHELX suite) for phase determination via intrinsic phasing or Patterson methods .
  • Refinement: SHELXL iteratively adjusts positional and thermal parameters, incorporating hydrogen atoms geometrically. Restraints may apply to disordered regions .
  • Validation: Check R-factor convergence (<5%), residual electron density (±0.3 eÅ⁻³), and PLATON/CHECKCIF for geometric errors .

Advanced: How can researchers address discrepancies in NMR data between synthetic batches?

Methodological Answer:
Contradictions in ¹H/¹³C NMR signals (e.g., shifting peaks or split couplings) often arise from:

  • Solvent Polarity Effects: Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may deshield protons .
  • Tautomerism/Kinetic Traps: Heat samples to 50°C or use variable-temperature NMR to identify dynamic equilibria.
  • Trace Impurities: Employ HPLC-MS (C18 column, acetonitrile/water gradient) to detect byproducts. Adjust recrystallization solvents (e.g., switch from ethanol to acetone) .
  • Stereochemical Purity: Use chiral columns (e.g., Chiralpak AD-H) or NOESY to confirm configuration .

Advanced: What strategies are effective for evaluating the compound’s bioactivity in neurodegenerative disease models?

Methodological Answer:
highlights analogous propanoic acids inhibiting amyloid-β aggregation. Design experiments as follows:

  • In Vitro Assays:
    • Thioflavin T Fluorescence: Monitor Aβ42 fibril formation at 100 µM compound concentration .
    • Cell-Free Toxicity: Use SH-SY5Y neurons treated with Aβ42 aggregates ± compound (IC₅₀ calculation via MTT assay).
  • In Vivo Models: Administer 80 mg/kg/day to transgenic Alzheimer’s mice (e.g., APP/PS1). Assess cognitive deficits via Morris water maze and brain Aβ plaques via immunohistochemistry .
  • Mechanistic Studies: Surface plasmon resonance (SPR) to measure binding affinity to Aβ42 or tau proteins.

Advanced: How can researchers resolve low yields in the final coupling step of the chromene and propanoic acid moieties?

Methodological Answer:
Low yields (<40%) often stem from steric hindrance or poor leaving-group activation. Mitigation strategies:

  • Coupling Reagents: Replace DCC/DMAP with EDCI/HOAt for milder conditions .
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 120°C .
  • Protecting Groups: Temporarily protect the chromene’s 7-oxy group with tert-butyldimethylsilyl (TBS) to prevent side reactions .
  • Post-Reaction Workup: Extract with NaHCO₃ to remove unreacted acid, then precipitate with cold ether.

Advanced: What analytical techniques differentiate this compound from its 4-methyl- or 7-methoxy-substituted analogs?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Compare exact masses (e.g., C₂₁H₁₈O₅ vs. C₂₀H₁₆O₅ for 4-methyl vs. 7-methoxy analogs) .
  • FT-IR: Identify the carbonyl stretch (~1700 cm⁻¹ for chromen-2-one) and C-O-C vibrations (~1250 cm⁻¹ for benzyl ether) .
  • X-ray Crystallography: Resolve substituent positions (e.g., 3-methylbenzyloxy vs. 4-methylbenzyloxy) via bond angles and torsions .

Advanced: How do solubility challenges impact pharmacological testing, and what formulation strategies are recommended?

Methodological Answer:
The compound’s low aqueous solubility (<1 mg/mL in PBS) necessitates:

  • Prodrug Design: Synthesize methyl or ethyl esters to enhance lipophilicity, then hydrolyze in vivo .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (150–200 nm diameter) for sustained release .
  • Co-Solvent Systems: Prepare stock solutions in DMSO (1 mg/mL), then dilute to ≤0.1% DMSO in cell culture media .

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